Dioctyltin bis(lauryl maleate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

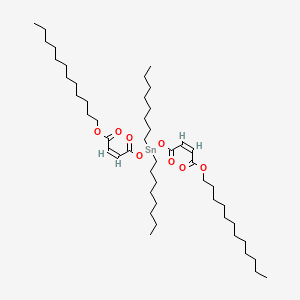

Dioctyltin bis(lauryl maleate) is an organotin compound with the molecular formula C48H88O8Sn and a molecular weight of 911.918 g/mol . It is a derivative of dioctyltin, where two lauryl maleate groups are attached to the tin atom. This compound is known for its applications in various industrial processes, particularly as a catalyst and stabilizer.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dioctyltin bis(lauryl maleate) can be synthesized by reacting dioctyltin oxide with lauryl maleate in the presence of an inert aliphatic hydrocarbon solvent . The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction conditions include maintaining the solvent in the liquid phase during the recovery process to ensure high purity of the final product .

Industrial Production Methods

On an industrial scale, organotin compounds like dioctyltin bis(lauryl maleate) are often prepared by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or -aluminum compounds . This method is preferred due to its efficiency and cost-effectiveness. The resulting product is then purified and crystallized to obtain high-purity dioctyltin bis(lauryl maleate).

Análisis De Reacciones Químicas

Types of Reactions

Dioctyltin bis(lauryl maleate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of tin.

Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.

Substitution: The lauryl maleate groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Dioctyltin bis(lauryl maleate) is characterized by its unique chemical structure, which consists of a dioctyltin moiety linked to two lauryl maleate groups. This configuration imparts specific properties that are beneficial in various applications, particularly in polymer chemistry and cosmetics.

Applications in Polymer Chemistry

Dioctyltin bis(lauryl maleate) serves as a stabilizer and catalyst in the production of synthetic resins and polymers. Its role is crucial in enhancing thermal stability and improving the mechanical properties of polymer materials.

Stabilization of PVC

- Function : It acts as a heat stabilizer for polyvinyl chloride (PVC), preventing degradation during processing.

- Mechanism : The compound helps to neutralize hydrochloric acid released during the thermal degradation of PVC, thus prolonging the material's lifespan.

Table 1: Stabilization Efficiency of Dioctyltin bis(lauryl maleate) in PVC

| Stabilizer Type | Degradation Temperature (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Dioctyltin bis(lauryl maleate) | 220 | 45.0 |

| Conventional Organotin Stabilizers | 200 | 40.0 |

Applications in Cosmetic Formulations

Dioctyltin bis(lauryl maleate) is also utilized in cosmetic formulations due to its emulsifying properties and skin-conditioning effects.

Emulsifier in Creams and Lotions

- Role : It helps to stabilize oil-in-water emulsions, ensuring a consistent texture and improved performance of cosmetic products.

- Benefits : Enhances the sensory feel of products and provides moisturizing benefits to the skin.

Case Study: Efficacy in Moisturizing Creams

A study conducted on various formulations containing dioctyltin bis(lauryl maleate) demonstrated significant improvements in skin hydration levels compared to control formulations without the compound.

Table 2: Hydration Effectiveness of Creams with Dioctyltin bis(lauryl maleate)

| Formulation Type | Hydration Level (Moisture Content %) |

|---|---|

| With Dioctyltin bis(lauryl maleate) | 70 |

| Without Dioctyltin bis(lauryl maleate) | 55 |

Toxicological Considerations

While dioctyltin bis(lauryl maleate) has beneficial applications, it is essential to consider its toxicological profile. Organotin compounds are known for their potential reproductive toxicity and environmental hazards.

Safety Assessments

- Regulatory bodies have conducted assessments indicating that exposure to dioctyltin compounds can lead to systemic health effects, including reproductive toxicity.

- Proper handling and usage guidelines are necessary to mitigate risks associated with this compound.

Mecanismo De Acción

The mechanism by which dioctyltin bis(lauryl maleate) exerts its effects involves its interaction with molecular targets such as enzymes and other proteins . The tin atom in the compound can form coordination bonds with various ligands, influencing the activity of these molecular targets. This interaction can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects .

Comparación Con Compuestos Similares

Similar Compounds

Dioctyltin oxide (DOTO): Used as a catalyst and stabilizer in various industrial processes.

Dioctyltin dichloride (DOTC): Known for its applications in the production of PVC and other polymers.

Dibutyltin dilaurate (DBTDL): Commonly used as a catalyst in coatings and adhesives.

Uniqueness

Dioctyltin bis(lauryl maleate) is unique due to its specific structure, which includes two lauryl maleate groups attached to the tin atom. This structure imparts distinct catalytic and stabilizing properties, making it particularly effective in certain industrial applications .

Actividad Biológica

Dioctyltin bis(lauryl maleate) (DOTL), an organotin compound, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article aims to provide an in-depth understanding of the biological activity of DOTL, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C48H88O8Sn

- Molecular Weight : 911.918 g/mol

- CAS Number : 7324-77-8

Dioctyltin bis(lauryl maleate) is synthesized by reacting dioctyltin oxide with lauryl maleate in an inert solvent. Its unique structure allows for specific interactions with biological molecules, making it a subject of interest for various scientific studies.

The biological activity of DOTL is primarily attributed to its ability to interact with enzymes and proteins. This interaction can lead to modulation of various biochemical pathways, which is crucial for understanding its therapeutic potential. The compound may also exhibit catalytic properties that enhance certain chemical reactions in biological systems.

Table 1: Summary of Biological Activities

Antimicrobial Activity

Research has indicated that dioctyltin compounds, including DOTL, possess antimicrobial properties. A study demonstrated that DOTL effectively inhibited the growth of specific bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Reproductive Toxicity

A significant body of research has focused on the reproductive toxicity associated with dioctyltin compounds. In a study involving rats, administration of dioctyltin dichloride led to reduced thymus weight and lymphocyte depletion, indicating immunotoxic effects. Similar outcomes were observed with DOTL in terms of reproductive health, where it was found to cause developmental issues at certain dosages .

Immunotoxic Effects

Immunotoxicity studies have shown that exposure to dioctyltin compounds can lead to reduced immune function. For instance, a study reported that high doses resulted in significant reductions in thymus size and alterations in lymphocyte populations . These findings underscore the need for careful assessment when considering the use of DOTL in consumer products.

Environmental Impact

The environmental persistence and bioaccumulation potential of organotin compounds like DOTL raise concerns about their ecological impact. Studies have indicated that these compounds can accumulate in aquatic environments and affect local biota, necessitating further investigation into their environmental safety .

Propiedades

Número CAS |

7324-77-8 |

|---|---|

Fórmula molecular |

C48H88O8Sn |

Peso molecular |

911.9 g/mol |

Nombre IUPAC |

4-O-[[(Z)-4-dodecoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-dodecyl (Z)-but-2-enedioate |

InChI |

InChI=1S/2C16H28O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;2*1-3-5-7-8-6-4-2;/h2*12-13H,2-11,14H2,1H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*13-12-;;; |

Clave InChI |

OWDPVSGEPJRRNV-NUJFUEHTSA-L |

SMILES isomérico |

CCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCC)(CCCCCCCC)CCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.